3-[(2,4-Dichlorobenzyl)oxy]azetidine
Overview
Description
3-[(2,4-Dichlorobenzyl)oxy]azetidine is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1 g/mol . It is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group substituted with two chlorine atoms at positions 2 and 4, and an azetidine ring attached through an oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H11Cl2NO and a molecular weight of 232.1 g/mol .Scientific Research Applications
1. Synthesis and Utility in Drug Discovery
A significant application of 3-[(2,4-Dichlorobenzyl)oxy]azetidine involves its synthesis through a Minisci reaction, a type of radical addition method. This process has been instrumental in introducing azetidine into heteroaromatic systems, which are crucial in the drug discovery industry. Examples of such systems include the EGFR inhibitor gefitinib and a quinolinecarbonitrile Src tyrosine kinase inhibitor (Duncton et al., 2009).
2. Azetidine Sulfinate Salts in Coupling Reactions
Azetidine sulfinate salts, easily derived from this compound precursors, are noted for their smooth coupling reactions. This offers an efficient route for integrating four-membered heterocycles like azetidine into indoles, enhancing their utility in chemical synthesis (Nassoy et al., 2015).
3. Versatility in Heterocyclic Synthons
Azetidine and its derivatives, including this compound, are versatile heterocyclic synthons. They are used in a variety of catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions. Their role in ring-opening and expansion reactions also highlights their potential in synthetic chemistry (Mehra et al., 2017).
4. Scaffold for Designing Enzyme Inhibitors
The structure of this compound has been utilized in designing enzyme inhibitors. As a scaffold, it aids in the creation of compounds that inhibit specific enzymes, playing a significant role in the development of targeted therapeutic agents (Mulchande et al., 2008).
5. Applications in Natural Products and Biological Importance
Azetidine derivatives, including this compound, are found in various natural products and have biological importance. While their isomers, β-lactams, are known for their antibiotic properties, azetidine derivatives serve as substrates for synthesizing functionalized azetidines, which have potential applications in various biological contexts (Ye et al., 2011).
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWSFLQLUMBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262469 | |
Record name | Azetidine, 3-[(2,4-dichlorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-75-4 | |
Record name | Azetidine, 3-[(2,4-dichlorophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine, 3-[(2,4-dichlorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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